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Trimethylolpropane trimethylacrylate - 102068-89-3

Trimethylolpropane trimethylacrylate

Catalog Number: EVT-1508059
CAS Number: 102068-89-3
Molecular Formula: C10H18O2
Molecular Weight: 0
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Product Introduction

Overview

Trimethylolpropane trimethylacrylate is a trifunctional methacrylate monomer widely used in the synthesis of polymers and resins. This compound is characterized by its ability to crosslink, resulting in materials with enhanced hardness and chemical resistance. It is primarily utilized in coatings, adhesives, and inks, benefiting from its rapid curing properties and low viscosity.

Source

Trimethylolpropane trimethylacrylate is synthesized from trimethylolpropane and methacrylic acid. Various methods have been developed for its production, focusing on optimizing yield and purity while minimizing environmental impact.

Classification

This compound falls under the category of polyfunctional acrylates, which are essential in the formulation of various industrial products due to their reactivity and ability to form durable materials.

Synthesis Analysis

Methods

The synthesis of trimethylolpropane trimethylacrylate typically involves the esterification of trimethylolpropane with methacrylic acid. Two notable methods include:

  1. Direct Esterification: This method employs a catalyst such as sulfuric acid or zirconium-based solid acids, allowing for the reaction between trimethylolpropane and methacrylic acid at elevated temperatures (90-100°C) over several hours. The process is designed to achieve high purity (>98%) and low acid values (<0.5 mg/g) in the final product .
  2. Transesterification: This method can also be employed using various solvents and catalysts to enhance reaction efficiency and product quality. Adjustments in solvent choice and reaction conditions can significantly affect the esterification yield and color of the final product .

Technical Details

The typical reaction conditions involve maintaining a controlled temperature, using inert atmospheres to prevent premature polymerization, and employing polymerization inhibitors to stabilize the product during synthesis. The process may also include steps for solvent recovery and purification through filtration and evaporation techniques .

Molecular Structure Analysis

Structure

Trimethylolpropane trimethylacrylate features a structure that allows for multiple polymerization sites due to its three methacrylate functional groups. The chemical formula is C15_{15}H24_{24}O5_{5}, indicating a complex arrangement conducive to crosslinking.

Data

  • Molecular Weight: Approximately 284.36 g/mol
  • Functional Groups: Methacrylate groups (-C=C(COOR)-)
  • Appearance: Light yellow transparent liquid
  • Solubility: Soluble in most organic solvents but insoluble in water.
Chemical Reactions Analysis

Reactions

Trimethylolpropane trimethylacrylate undergoes various chemical reactions, primarily polymerization, which can be initiated thermally or through photoinitiators (UV light). The compound can spontaneously polymerize under certain conditions but is typically stabilized with inhibitors like hydroquinone to prevent premature reactions .

Technical Details

The polymerization process can be monitored by measuring molecular weight changes over time, allowing for control over the degree of crosslinking achieved during curing processes.

Mechanism of Action

Process

The mechanism by which trimethylolpropane trimethylacrylate functions involves radical initiation leading to chain growth polymerization. Upon exposure to heat or UV light, radicals are generated that react with the double bonds present in the methacrylate groups, forming a network structure through crosslinking.

Data

  • Initiation: Radicals generated from thermal or photoinitiators.
  • Propagation: Radicals react with unsaturated bonds.
  • Termination: Chain termination occurs via radical recombination or disproportionation.
Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.1 g/cm³
  • Viscosity: Low viscosity, facilitating easy handling and application.
  • Boiling Point: Not explicitly listed but generally low due to its liquid state.

Chemical Properties

  • Reactivity: Highly reactive due to multiple methacrylate groups.
  • Stability: Stable under normal conditions but sensitive to light and heat.
  • Compatibility: Compatible with various unsaturated compounds for copolymerization.
Applications

Trimethylolpropane trimethylacrylate has diverse applications across several industries:

  • Coatings: Used in ultraviolet-curable coatings due to its high crosslink density and chemical resistance.
  • Adhesives: Serves as a component in acrylic adhesives that require rapid curing.
  • Inks: Integral in formulating UV-curable inks for printing applications.
  • Photopolymers: Utilized in photopolymer systems for flexographic printing plates and photoresists .

This compound's unique properties make it an essential ingredient in modern materials science, contributing significantly to advancements in coatings, adhesives, and other polymer-based applications.

Synthesis Methodologies of TMPTMA

Esterification Techniques for TMPTMA Production

Direct Esterification of Trimethylolpropane with Methacrylic Acid

The direct esterification route represents the most industrially significant method for TMPTMA synthesis, where trimethylolpropane (TMP) reacts stoichiometrically with methacrylic acid (MAA) under acid catalysis. The reaction proceeds via nucleophilic attack of TMP's hydroxyl groups on the carbonyl carbon of MAA, with water elimination as the primary byproduct. A typical laboratory-scale procedure involves combining TMP (40.25g, 0.3mol) with MAA (90.41g, 1.05mol) at a 1:3.5 molar ratio to ensure complete esterification of all three hydroxyl groups. The reaction employs polymerization inhibitors and catalysts, with gradual temperature ramping to 85±5°C under continuous stirring [1] [5]. Industrial implementations often utilize excess MAA (10-15% above stoichiometric) to drive equilibrium toward ester formation, achieving conversion rates exceeding 98% under optimized conditions. The reaction's progress is monitored through acid value titration and water evolution measurement, with completion typically indicated when the theoretical water volume (≈18ml) has been collected [1] [2].

Transesterification Processes and Solvent Optimization

Transesterification employs methyl methacrylate (MMA) as the methacryloyl donor instead of MAA, reacting with TMP in the presence of catalytic metal alkoxides (e.g., titanium isopropoxide, dibutyltin dilaurate). This route circumvents MAA handling challenges and reduces corrosion concerns but requires precise solvent selection to manage azeotropic mixtures and phase separation. Solvent optimization focuses on forming low-boiling azeotropes for efficient water removal while maintaining reactant solubility. The toluene/cyclohexane system (45:55 v/v) demonstrates particular efficacy, forming a ternary azeotrope with water that distills at 70-75°C – significantly below water's boiling point [3] [7]. Alternative solvent systems include:

  • Hexane/benzene mixtures (50:50 v/v) enabling water removal at 65-70°C
  • Chlorinated solvents (1,1,2-trichloroethane) for enhanced water separation
  • Oxygenated solvents (n-butyl acetate) reducing resinification side reactions

Comparative analysis reveals that solvent selection directly impacts reaction kinetics, with non-polar solvents accelerating esterification rates by 25-30% compared to polar aprotic solvents due to improved water separation [3] [7].

Table 1: Solvent Systems for TMPTMA Synthesis via Transesterification

Solvent SystemAzeotrope CompositionBoiling Range (°C)Water Removal EfficiencyReaction Time (h)
Toluene/cyclohexane (45:55)Ternary with water70-75Excellent4.5-5.5
n-Hexane/benzene (50:50)Ternary with water65-70Good5.5-6.5
1,1,2-TrichloroethaneBinary with water78-80Moderate6-7
n-Butyl acetateBinary with water90-93Poor7-8

Catalytic Systems in TMPTMA Synthesis

Homogeneous Catalysts: Sulfuric Acid and p-Toluenesulfonic Acid

Homogeneous Brønsted acids remain prevalent in industrial TMPTMA synthesis due to their low cost and high activity. Sulfuric acid (H₂SO₄) at 0.5-1.5 wt% catalyst loading achieves 95-97% esterification within 4-5 hours at 90-100°C. However, significant drawbacks include sulfonation of unsaturated bonds (2-3% yield loss), equipment corrosion, and dark coloration requiring post-synthesis bleaching [6] [7]. p-Toluenesulfonic acid (p-TSA) offers improved selectivity with minimal double bond interference at 0.8-1.2 wt% loading. Its organic solubility enhances catalyst-substrate interaction, reducing reaction time to 3.5-4 hours under equivalent conditions. Both catalysts necessitate neutralization (typically with sodium carbonate or potassium hydroxide) post-reaction, generating aqueous waste streams requiring treatment [6] [7].

Heterogeneous Catalysts: Ion Exchange Resins (Amberlite™, Amberlyst®)

Macroreticular ion-exchange resins provide sustainable alternatives through inherent separability and reusability. Amberlyst® 15 (4.5% crosslinked polystyrene-divinylbenzene with sulfonic acid groups) demonstrates optimal performance at 5-8 wt% loading, achieving 94-96% TMP conversion in fixed-bed reactors. Reaction temperatures are maintained at 85-90°C to prevent thermal degradation of the resin matrix. Critical advantages include:

  • Elimination of neutralization steps
  • >95% recovery via simple filtration
  • Consistent performance over 5-7 cycles before significant activity loss

Amberlite™ IR-120 shows similar efficacy but with lower thermal stability, limiting its application to batch processes below 80°C [6] [7].

Solid Acid Catalysts: Zirconium-Based Systems

Zirconium-based catalysts represent cutting-edge developments in TMPTMA synthesis, particularly CZ zirconium solid acids (ZrO₂/SO₄²⁻ systems). At 3 wt% loading, these catalysts deliver 98.2% esterification within 5 hours at 90-100°C while preserving >99.5% methacrylic unsaturation [1] [5]. Their mechanistic advantage stems from strong Lewis acidity without proton donation, preventing etherification side reactions common with Brønsted acids. Post-reaction, zirconium catalysts are recovered via centrifugation (95-97% recovery) and regenerated by calcination at 450°C for 2 hours. Industrial implementation faces challenges related to catalyst attrition in stirred tanks, motivating development of monolithic zirconia supports for continuous flow systems [1] [5] [7].

Table 2: Catalytic Performance Comparison in TMPTMA Synthesis

Catalyst TypeLoading (wt%)Reaction Temp (°C)Conversion (%)Byproduct FormationReusability (Cycles)
Sulfuric acid1.095-10095-97High (sulfonates, ethers)Not applicable
p-Toluenesulfonic acid1.090-9596-98Moderate (colored products)Not applicable
Amberlyst® 156.085-9094-96Low5-7
Zirconium solid acid3.090-10098-99Very low10-12

Process Optimization Strategies

Reaction Temperature and Time Modulation

Temperature control critically influences reaction kinetics and product quality. Below 80°C, esterification proceeds sluggishly (<50% conversion in 6 hours), while temperatures exceeding 110°C accelerate Michael addition side reactions forming dimers and oligomers (3-5% yield loss). Optimal temperature profiling involves:

  • Initial heating to 85°C to dissolve TMP
  • Gradual ramp to 95-100°C over 30 minutes
  • Maintenance at 100±2°C for 4-5 hours
  • Rapid cooling upon reaching target acid value (<5 mg KOH/g)

This profile achieves 98% conversion while limiting discoloration (APHA <100) and polymerization [1] [6]. Reaction time optimization reveals diminishing returns beyond 5 hours, with only 0.5-1% additional conversion gained per subsequent hour at the cost of increased side products.

Inhibitor Utilization for Polymerization Suppression

Radical polymerization suppression during synthesis requires synergistic inhibitor systems targeting both oxygen-dependent and thermal initiation pathways. Hydroquinone (HQ) and phenothiazine (PTZ) combinations (2:1 mass ratio, 300-500 ppm total) provide comprehensive protection by scavenging peroxyl radicals (HQ) and donating hydrogen atoms to carbon-centered radicals (PTZ) [1] [6]. Alternative systems include:

  • p-Methoxyphenol (MEHQ) at 200-300 ppm with air sparging
  • 2,5-Di-tert-butylhydroquinone for high-temperature stability (up to 120°C)
  • Copper salts (copper dibutyldithiocarbamate, 5-10 ppm) as peroxide decomposers

Post-synthesis, inhibitors are partially removed via alkaline washing (5% K₂CO₃ solution) or adsorption on activated carbon, leaving residual protection (50-100 ppm) for product storage stability [1] [6].

Airflow and Water Removal Techniques

Controlled oxygen delivery through sparging (5-10 mL air/min/L reaction volume) maintains dissolved oxygen at 2-4 ppm, enhancing inhibitor efficacy against premature polymerization. Airflow rates require optimization as excessive sparging volatilizes methacrylic acid (5-7% loss at >15 mL/min/L), while insufficient flow permits radical accumulation [1] [5]. Water removal technologies include:

  • Azeotropic distillation with optimized solvent mixtures
  • Molecular sieves (3Å) in reflux condensers
  • Permeable membrane reactors selectively removing water

Industrial implementations favor hybrid approaches combining solvent-assisted azeotropic distillation with fractional condensation, achieving >95% water separation efficiency while recycling solvents [1] [5] [6].

Table 3: Inhibitor Performance in TMPTMA Synthesis

Inhibitor SystemConcentration (ppm)Allowable Max Temp (°C)Polymer Formation (%)Color Impact
Hydroquinone/phenothiazine (2:1)400105<0.05Moderate darkening
MEHQ250950.1-0.2Minimal
2,5-Di-tert-butylhydroquinone300120<0.03Slight yellowing
Copper dibutyldithiocarbamate101100.05-0.1Green tint

Properties

CAS Number

102068-89-3

Product Name

Trimethylolpropane trimethylacrylate

Molecular Formula

C10H18O2

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